![molecular formula C5H14NO4P B14240665 {1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid CAS No. 256239-64-2](/img/structure/B14240665.png)
{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid is a chemical compound with the molecular formula C5H14NO4P. It is characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a hydroxyethylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid typically involves the reaction of a suitable phosphonic acid derivative with an appropriate amine. One common method involves the reaction of 3-chloropropylphosphonic acid with 2-aminoethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amino group, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: {1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid. The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions. Reducing agents like sodium borohydride can be used for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions involving the amino group can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be explored for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways. In industry, it may be used as a precursor for the production of specialized chemicals or materials .
Mecanismo De Acción
The mechanism of action of {1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to {1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid include other phosphonic acid derivatives with different substituents on the propyl chain or the amino group. Examples include {1-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid and {1-[(2-Hydroxyethyl)amino]butyl}phosphonic acid .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethylamino group may enhance its solubility and reactivity compared to other phosphonic acid derivatives. Additionally, its specific interactions with molecular targets and pathways may confer unique therapeutic or industrial applications .
Propiedades
Número CAS |
256239-64-2 |
|---|---|
Fórmula molecular |
C5H14NO4P |
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
1-(2-hydroxyethylamino)propylphosphonic acid |
InChI |
InChI=1S/C5H14NO4P/c1-2-5(6-3-4-7)11(8,9)10/h5-7H,2-4H2,1H3,(H2,8,9,10) |
Clave InChI |
HPKJARCVZLKMNG-UHFFFAOYSA-N |
SMILES canónico |
CCC(NCCO)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


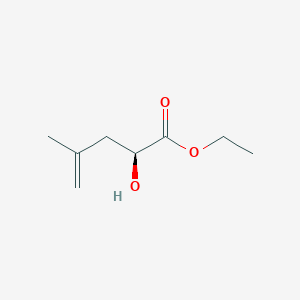
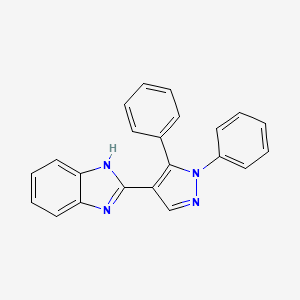

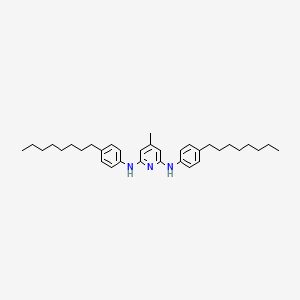
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
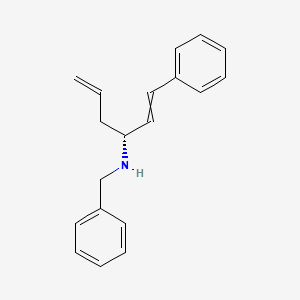
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)

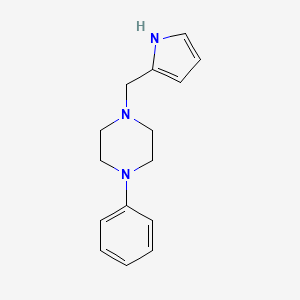


![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
